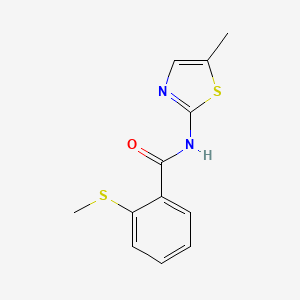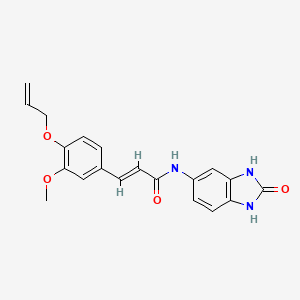
2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide, also known as MTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazole-containing molecules, which have shown promising results in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to act by modulating various signaling pathways involved in cell growth, proliferation, and apoptosis. 2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been shown to inhibit the activity of several enzymes, including topoisomerase II and COX-2, which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects:
2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been found to exhibit several biochemical and physiological effects, including antioxidant activity, antiangiogenic activity, and the ability to modulate the immune system. Studies have shown that 2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide can scavenge free radicals and reduce oxidative stress, which is implicated in the development of various diseases. Moreover, 2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been found to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, 2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide has some limitations, such as its relatively low stability and the need for specialized equipment for its synthesis and characterization.
Zukünftige Richtungen
There are several future directions for research on 2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide, including the development of new synthetic methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Moreover, the use of 2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects.
Synthesemethoden
2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide can be synthesized through a multistep process involving the reaction of 2-methylthioaniline with 2-bromo-5-methylthiazole, followed by the reaction with benzoyl chloride. The final product is obtained through purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. Studies have shown that 2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide exhibits anticancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. Moreover, 2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-8-7-13-12(17-8)14-11(15)9-5-3-4-6-10(9)16-2/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUWBSZNOLMNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(difluoromethoxy)phenyl]methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B7477623.png)
![Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate](/img/structure/B7477634.png)

![4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7477649.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7477661.png)
![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)




![5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)
